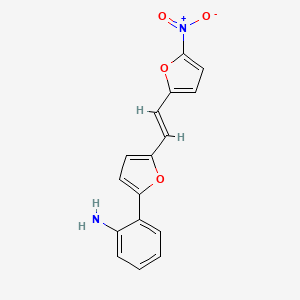
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline is a complex organic compound that belongs to the class of nitrofuran derivatives These compounds are characterized by the presence of a furan ring substituted with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Synthesis of 5-nitrofuran-2-carbaldehyde: This can be achieved by nitration of furan-2-carbaldehyde.
Formation of 5-(2-(5-nitrofuran-2-yl)vinyl)furan-2-carbaldehyde: This step involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable vinylating agent under basic conditions.
Amination: The final step involves the reaction of the intermediate with aniline under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitrofuran-2-acrylic acid
- Ethyl 5-nitrofuran-2-carboxylate
- {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Uniqueness
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline is unique due to its dual furan rings and the presence of both nitro and aniline groups. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other nitrofuran derivatives .
Eigenschaften
Molekularformel |
C16H12N2O4 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
2-[5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-yl]aniline |
InChI |
InChI=1S/C16H12N2O4/c17-14-4-2-1-3-13(14)15-9-7-11(21-15)5-6-12-8-10-16(22-12)18(19)20/h1-10H,17H2/b6-5+ |
InChI-Schlüssel |
HWVIADWLKPIIFV-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



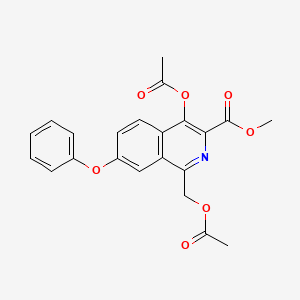


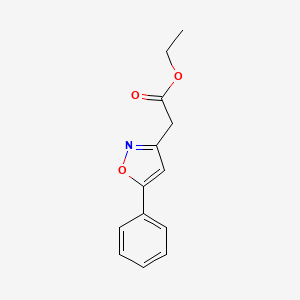

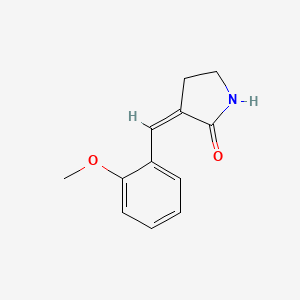
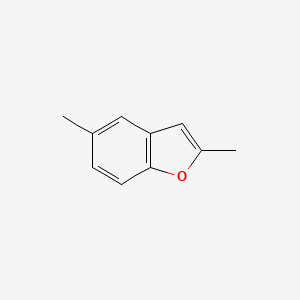
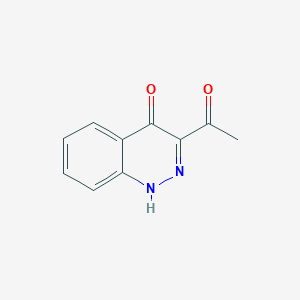
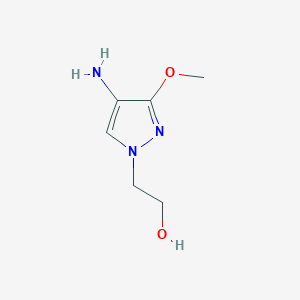
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
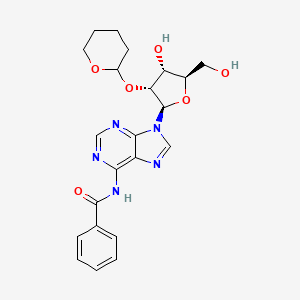

![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)
